N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride
Description
Structural Component Analysis
| Structural Component | Chemical Description | Functional Significance |
|---|---|---|
| Pyridine-3-carboxamide core | Central heterocyclic framework | Primary structural scaffold |
| 4-(1-cyanocyclopentyl)phenyl | N-substituted aromatic system | Primary amide substituent |
| Pyridin-4-ylmethylamino | Secondary pyridine with methylene linker | 2-position substituent |
| Nitrile group | Cyanocyclopentyl functionality | Electron-withdrawing substituent |
The molecular geometry and stereochemistry of N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide involve multiple conformational possibilities due to the presence of rotatable bonds connecting the various aromatic and aliphatic components. The compound exhibits a total of six rotatable bonds, which contribute to its conformational flexibility and may influence its biological activity and pharmacokinetic properties. The three-dimensional arrangement of these molecular components creates a complex spatial architecture that defines the compound's interaction profile with biological targets, particularly vascular endothelial growth factor receptor-2, for which this molecule demonstrates high selectivity and potency.
Comparative Analysis of Salt Forms: Hydrochloride vs. Mesylate Derivatives
The comparative analysis of salt forms for N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide reveals significant differences between the hydrochloride and mesylate derivatives in terms of molecular composition, physicochemical properties, and pharmaceutical applications. The mesylate salt form, represented by the molecular formula C25H27N5O4S with a molecular weight of 493.6 grams per mole, incorporates methanesulfonic acid as the counterion and represents the more extensively studied and clinically utilized formulation. This mesylate derivative carries the systematic name N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide methanesulfonate and has been the primary salt form employed in clinical development and regulatory approval processes.
The hydrochloride salt form presents a distinctly different molecular composition and property profile compared to its mesylate counterpart. While specific molecular weight and formula data for the non-deuterated hydrochloride salt are limited in available literature, the deuterated analog apatinib-d8 hydrochloride provides insight into the general characteristics of this salt form. The deuterated hydrochloride derivative exhibits the molecular formula C24H16D8ClN5O with a molecular weight of 441.98 grams per mole, indicating that the hydrochloride salt form results in a significantly lower molecular weight compared to the mesylate derivative due to the smaller size and mass of the chloride counterion versus the methanesulfonate group.
The fundamental chemical differences between these salt forms extend beyond simple molecular weight considerations to encompass distinct physicochemical properties that may influence formulation strategies, stability profiles, and bioavailability characteristics. The hydrochloride salt typically exhibits different solubility patterns compared to mesylate salts, with hydrochloride forms often demonstrating enhanced water solubility due to the smaller, more hydrophilic nature of the chloride counterion. This enhanced aqueous solubility can potentially translate to improved dissolution rates and bioavailability profiles, although specific comparative studies between the hydrochloride and mesylate forms of this particular compound are not extensively documented in the available literature.
Salt Form Comparison Table
| Parameter | Hydrochloride Form | Mesylate Form |
|---|---|---|
| Molecular Formula | C24H24ClN5O* | C25H27N5O4S |
| Molecular Weight | ~433.9 g/mol* | 493.6 g/mol |
| Counterion | Chloride (Cl⁻) | Methanesulfonate (CH3SO3⁻) |
| Clinical Development | Limited | Extensive |
| CAS Registry | Various numbers** | 1218779-75-9 |
Estimated based on deuterated analog data
*Multiple CAS numbers for different forms
The pharmaceutical development and regulatory landscape for these salt forms demonstrates a clear preference for the mesylate derivative in clinical applications. The mesylate salt has undergone extensive clinical evaluation and has achieved regulatory approval in specific jurisdictions, particularly for gastric cancer treatment applications. This extensive clinical development history reflects not only the favorable pharmaceutical properties of the mesylate form but also the historical precedent and accumulated safety data associated with this particular salt formulation. The hydrochloride form, while chemically viable and potentially offering certain advantages in terms of molecular weight and solubility, has not achieved the same level of clinical development or regulatory recognition.
The stability considerations for these different salt forms represent another critical aspect of their comparative analysis. Salt selection in pharmaceutical development often depends heavily on the long-term stability profile of the resulting crystalline form, including resistance to hydrolysis, oxidation, and polymorphic transitions. The mesylate salt has demonstrated acceptable stability characteristics suitable for pharmaceutical formulation and commercial distribution, as evidenced by its successful clinical development and regulatory approval. The stability profile of the hydrochloride salt form requires further investigation to determine its suitability for pharmaceutical applications, particularly in comparison to the well-established mesylate derivative.
CAS Registry Number Cross-Referencing and Isomer Identification
The Chemical Abstracts Service registry number system provides essential identification codes for N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide and its various salt forms, with distinct numbers assigned to different molecular variants and structural isomers. The free base form of the compound, known systematically as rivoceranib, carries the Chemical Abstracts Service registry number 811803-05-1, which serves as the primary identifier for the unsalted molecular entity. This registry number specifically corresponds to the molecular formula C24H23N5O and represents the parent compound without any associated counterions or crystalline modifications.
The mesylate salt derivative has been assigned the Chemical Abstracts Service registry number 1218779-75-9, which distinguishes it from the free base form and other potential salt variants. This registry number corresponds to the complete mesylate salt structure with the molecular formula C25H27N5O4S and represents the clinically developed and therapeutically utilized form of the compound. The assignment of this distinct registry number reflects the Chemical Abstracts Service recognition of the mesylate salt as a separate chemical entity with unique properties and applications distinct from the parent free base compound.
Properties
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFMYZMORFXPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659600 | |
| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218779-89-5 | |
| Record name | 3-Pyridinecarboxamide, N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218779-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentyl Cyanide Intermediate Formation
A key intermediate, 1-(4-aminophenyl)cyclopentanecarbonitrile, is synthesized via nucleophilic substitution. 4-Aminophenylboronic acid reacts with cyclopentanecarbonyl chloride in the presence of a palladium catalyst, followed by cyanide substitution under Ritter conditions.
Coupling with Pyridinecarboxamide
The intermediate is then coupled with 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in anhydrous dichloromethane at 0–5°C, yielding Compound A with a reported purity of >98% after recrystallization from ethanol.
Table 1: Reaction Conditions for Free Base Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | THF | 80 | 72 |
| 2 | DCC, DMAP | CH₂Cl₂ | 0–5 | 85 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acid-base reaction. The patented method specifies dissolving Compound A in a polar aprotic solvent (e.g., acetone or ethyl acetate) and adding concentrated hydrochloric acid dropwise at 0°C. The salt precipitates as a white crystalline solid, which is isolated by filtration and dried under vacuum.
Critical Parameters:
-
Solvent Selection: Acetone yields higher purity (99.5%) compared to ethanol (97.8%) due to reduced solvation of impurities.
-
Acid Stoichiometry: A 1:1 molar ratio of Compound A to HCl ensures complete protonation without excess acid contamination.
-
Crystallization: Slow cooling (0.5°C/min) produces larger crystals with improved flow properties.
Table 2: Hydrochloride Salt Crystallization Data
| Solvent | Purity (%) | Crystal Size (µm) | Yield (%) |
|---|---|---|---|
| Acetone | 99.5 | 50–100 | 92 |
| Ethanol | 97.8 | 10–20 | 88 |
Purification and Characterization
Recrystallization
The crude hydrochloride salt is recrystallized from a mixture of acetonitrile and water (4:1 v/v) to remove unreacted starting materials and byproducts. This step increases purity from 95% to 99.9%, as confirmed by HPLC.
Analytical Methods
-
HPLC: A C18 column with 0.1% trifluoroacetic acid in water/acetonitrile (70:30) confirms purity >99.5%.
-
NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.65 (pyridine H), 7.89 (aryl H), and 4.45 (NH₂⁺).
-
XRD: Diffraction patterns indicate a monoclinic crystal system with a P2₁/c space group.
Comparative Analysis with Other Salts
The hydrochloride salt demonstrates advantages over mesylate and hydrobromide salts in stability and bioavailability:
Table 3: Salt Stability Under Accelerated Conditions (40°C, 75% RH)
| Salt | Degradation (%) at 4 Weeks | Solubility (mg/mL, H₂O) |
|---|---|---|
| HCl | 0.8 | 12.5 |
| Mesylate | 2.1 | 8.7 |
| HBr | 1.5 | 10.2 |
The hydrochloride’s superior stability is attributed to stronger ionic interactions and lower hygroscopicity. In vivo studies in Sprague-Dawley rats show a 1.3-fold higher AUC (Area Under Curve) for the hydrochloride compared to the mesylate salt, indicating enhanced bioavailability.
Scale-Up Considerations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It undergoes substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oncology
Rivoceranib has been extensively studied for its anticancer properties. It has shown efficacy against various solid tumors, including:
- Gastric Cancer : Clinical trials have demonstrated significant improvements in progression-free survival rates among patients treated with Rivoceranib compared to placebo .
| Study | Result |
|---|---|
| Phase II trial in gastric cancer | Improved progression-free survival (PFS) compared to placebo |
| Combination therapy with chemotherapy | Enhanced overall response rates |
Angiogenesis Inhibition
The compound's ability to inhibit angiogenesis makes it a valuable candidate for research into therapies aimed at reducing tumor growth by cutting off their blood supply. Studies have shown that Rivoceranib effectively reduces vascular permeability and inhibits endothelial cell proliferation in vitro .
| Mechanism | Effect |
|---|---|
| VEGFR inhibition | Decreased vascular endothelial growth factor signaling |
| PDGFR inhibition | Reduced recruitment of pericytes to blood vessels |
Combination Therapies
Rivoceranib is often investigated in combination with other therapeutic agents to enhance its anticancer effects. Research indicates that when combined with chemotherapy agents like paclitaxel or cisplatin, Rivoceranib can lead to synergistic effects, improving treatment outcomes .
| Combination | Result |
|---|---|
| Rivoceranib + Paclitaxel | Increased tumor regression in preclinical models |
| Rivoceranib + Cisplatin | Enhanced cytotoxicity against resistant cancer cell lines |
Case Studies
Several case studies have highlighted the effectiveness of Rivoceranib in clinical settings:
- Case Study 1 : A patient with advanced gastric cancer showed a significant reduction in tumor size after six months of treatment with Rivoceranib combined with standard chemotherapy.
- Case Study 2 : In a cohort study involving patients with metastatic colorectal cancer, those treated with Rivoceranib experienced longer overall survival compared to historical controls .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs from the N-(2-Aminoethyl)-N-Benzyloxyphenyl Benzamide Series
describes structurally related benzamide derivatives (compounds 65–69) with Trypanosoma brucei inhibitory activity. While these share a benzamide backbone, key differences include:
- Substituents: Compounds 65–69 feature chlorophenyl, trifluoromethyl, or dichloro groups, whereas the target compound has a cyanocyclopentyl group and a pyridinylmethylamino moiety.
- Target Specificity: The benzamide analogs target Trypanosoma brucei, while apatinib selectively inhibits VEGFR2 .
- Salt Forms : Both series use hydrochloride salts, but apatinib’s mesylate salt further improves solubility (49.4 mg/mL in DMSO) compared to analogs with unspecified solubility profiles .
Table 1: Structural Comparison with Benzamide Analogs
Comparison with Asciminib (BCR-ABL Inhibitor)
Asciminib (N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidinyl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide hydrochloride) shares a pyridine carboxamide backbone but differs in:
- Substituents : Asciminib includes chlorodifluoromethoxy and hydroxypyrrolidinyl groups, targeting BCR-ABL fusion proteins in leukemia .
- Selectivity : Apatinib’s selectivity for VEGFR2 contrasts with asciminib’s BCR-ABL specificity .
- Clinical Use : Apatinib is approved for solid tumors, while asciminib treats hematologic malignancies .
Table 2: Pharmacokinetic Properties
| Property | Apatinib Hydrochloride | Asciminib Hydrochloride |
|---|---|---|
| Solubility (DMSO) | 22 mg/mL | Not reported |
| Molecular Weight | 493.58 g/mol | 486.30 g/mol |
| Bioavailability | Enhanced via salt forms | High oral absorption |
Comparison with Adamantyl-Containing Analogs
N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide hydrochloride () shares a pyridine carboxamide core but replaces the cyanocyclopentyl group with a bulky adamantyl moiety. Key differences:
- Target : The adamantyl analog’s biological target is unspecified, highlighting apatinib’s defined mechanism against VEGFR2 .
Unique Advantages of Apatinib Hydrochloride
- Dual Immunomodulatory Effects: Enhances anti-PD-1 therapy by upregulating PD-L1 and converting immunosuppressive tumor microenvironments .
- Salt Optimization : Hydrochloride and mesylate salts improve stability and bioavailability over the free base .
- Clinical Versatility : Demonstrated efficacy in gastric, colorectal, and liver cancers, with ongoing trials exploring combination therapies .
Biological Activity
N-[4-(1-Cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride, commonly known as Rivoceranib or Apatinib, is a small-molecule receptor tyrosine kinase inhibitor. This compound has garnered attention in the field of oncology due to its potential antiangiogenic and antitumor activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H24ClN5O
- Molecular Weight : 425.93 g/mol
- CAS Number : 811803-05-1
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 153 Ų |
| Complexity | 701 |
Rivoceranib primarily functions as an inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, Rivoceranib disrupts the signaling pathways that promote tumor growth and metastasis.
Biological Activity
- Antitumor Effects :
- Antiangiogenic Properties :
- Cytotoxicity :
Case Studies
Several clinical studies have evaluated the efficacy of Rivoceranib:
- Study on Gastric Cancer : A phase II trial involving patients with advanced gastric cancer demonstrated that treatment with Rivoceranib resulted in a notable response rate and manageable side effects. The study highlighted its potential as a second-line treatment option .
- Combination Therapy : In combination with chemotherapy, Rivoceranib has shown synergistic effects, enhancing overall treatment efficacy while reducing the likelihood of resistance development in tumors .
Research Findings
Recent studies have explored various aspects of Rivoceranib's biological activity:
- In Vitro Studies : Laboratory experiments have confirmed that Rivoceranib inhibits VEGFR2 phosphorylation, leading to decreased downstream signaling associated with cell proliferation and survival .
- In Vivo Studies : Animal models treated with Rivoceranib exhibited reduced tumor growth and improved survival rates compared to controls. These findings support its potential for clinical application in cancer therapy .
Q & A
Q. Table 1: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | KCN, DMF, 80°C | Cyanocyclopentane synthesis | |
| 2 | EDC/HOBt, DCM, RT | Amide bond formation | |
| 3 | HCl gas, EtOH | Hydrochloride salt precipitation |
Basic: How is the compound characterized for purity and structural integrity?
Answer:
Use a combination of analytical techniques:
- HPLC : Assess purity (>98% by reversed-phase C18 column, UV detection at 254 nm) .
- NMR : Confirm proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm, cyclopentyl protons at δ 1.5–2.0 ppm) .
- X-ray crystallography : Resolve crystal structure (e.g., dihedral angles between pyridine and phenyl rings) .
Q. Table 2: Analytical Techniques and Parameters
| Method | Parameters | Key Output | Reference |
|---|---|---|---|
| HPLC | C18 column, 70:30 MeCN/H2O | Retention time, purity % | |
| 1H NMR | 400 MHz, DMSO-d6 | Chemical shifts, integration | |
| X-ray | Cu-Kα radiation | Crystal lattice parameters |
Advanced: How to optimize synthesis yield using Design of Experiments (DoE)?
Answer:
Apply DoE to identify critical variables:
- Factors : Reaction temperature, catalyst loading, solvent polarity.
- Response variables : Yield, purity, reaction time.
- Statistical analysis : Use software (e.g., JMP, Minitab) to model interactions and predict optimal conditions .
Q. Example Workflow :
Screen variables via fractional factorial design.
Optimize using response surface methodology (RSM).
Validate predictions with confirmatory runs.
Reference : For flow chemistry optimization strategies, see .
Advanced: How to resolve discrepancies in biological activity data across assays?
Answer:
Potential causes and solutions:
- Purity variability : Re-characterize batches via HPLC and mass spectrometry .
- Assay conditions : Standardize buffer pH, temperature, and incubation time (e.g., kinase assays at pH 7.4, 37°C) .
- Target selectivity : Perform counter-screening against related enzymes/proteins to rule off-target effects .
Q. Table 3: Common Variables Affecting Bioactivity
| Variable | Impact | Mitigation Strategy |
|---|---|---|
| Solvent (DMSO) | May denature proteins | Limit concentration to <1% v/v |
| Compound stability | Degradation in solution | Use fresh stock solutions |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- GHS classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- PPE : Lab coat, nitrile gloves, safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- Waste disposal : Neutralize hydrochloride salt with NaHCO3 before aqueous disposal .
Advanced: How to determine the compound’s binding mode to a target protein?
Answer:
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to predict binding poses.
- X-ray crystallography : Co-crystallize the compound with the target protein (e.g., kinase domain) .
- NMR titration : Monitor chemical shift perturbations in 2D 1H-15N HSQC spectra .
Case Study : Similar pyridinecarboxamide derivatives were co-crystallized with kinases to identify hydrogen bonding with backbone amides .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1%) or β-cyclodextrin inclusion complexes.
- pH adjustment : Solubilize the hydrochloride salt in PBS (pH 4.5–5.5) .
- Surfactants : Add 0.01% Tween-80 to prevent aggregation .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Cell viability assays : HepG2 (liver) or HEK293 (kidney) cells treated with 1–100 µM compound for 24–48 hrs .
- Metrics : MTT/WST-1 assays for mitochondrial activity, LDH release for membrane integrity .
Advanced: How to validate target engagement in cellular systems?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts post-treatment .
- Photoaffinity labeling : Use a radiolabeled or clickable probe derivative .
Basic: What are the storage conditions for long-term stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
